molecular formula C19H23NO4 B2899100 N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide CAS No. 1797722-94-1

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2899100
CAS No.: 1797722-94-1
M. Wt: 329.396
InChI Key: AUBUFCCJFADPAZ-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide ( 1797722-94-1) is an organic compound with a molecular formula of C19H23NO4 and a molecular weight of 329.39 g/mol . This acetamide derivative is offered in high purity (90%+) for research applications . Notably, this compound has been identified through computational virtual screening as a potential inhibitor targeting the Angiotensin-Converting Enzyme 2 (ACE2) . The interaction between ACE2 and the SARS-CoV-2 spike protein is a critical pathway for viral cell entry. Studies suggest that this molecule is designed to bind to key residues (Gln24, Asp30, His34, Tyr41, Gln42, Met82, Lys353, and Arg357) within the ACE2 receptor, potentially disrupting its interaction with the virus . This mechanism positions it as a candidate for further investigation in virological research, particularly for studying coronavirus-host cell interactions. Researchers can procure this compound for in vitro studies to validate its theoretical effects . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-14-7-4-5-10-17(14)24-13-19(21)20-12-18(23-3)15-8-6-9-16(11-15)22-2/h4-11,18H,12-13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBUFCCJFADPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide typically involves the reaction of 2-methoxy-2-(3-methoxyphenyl)ethylamine with o-tolyloxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent such as dichloromethane at a low temperature to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

(a) N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives (3a, 3b, 3c)
  • Structural variations: 3a: Naphthalen-1-yl substituent. 3b: 2-Nitrophenyl substituent. 3c: Phenoxy substituent.
  • Biological activity: Compound IC₅₀ (µM) Blood Sugar Reduction (Sucrose Model) 3a 69 25.1% 3c 74 24.6% 3b 87 19.8% Key finding: Bulky aromatic groups (e.g., naphthalen-1-yl in 3a) enhance α-glucosidase inhibitory activity compared to smaller substituents (e.g., phenoxy in 3c) .
(b) UCM765 (N-{2-[(3-Methoxyphenyl)phenylamino]ethyl}acetamide)
  • Structural similarity : Shares the 3-methoxyphenyl group with the target compound.
  • Pharmacological properties: MT2 receptor partial agonist with improved water solubility due to the 3-methoxy group. Demonstrated sleep-inducing and antinociceptive effects in rodents .

Impact of Phenoxy Substituent Position

(a) 2-(2-Methylphenoxy)acetamide vs. 2-(3-Methylphenoxy)acetamide
  • Example compound: N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)acetamide (). Structural difference: Methyl group at meta (3-methylphenoxy) vs. ortho (2-methylphenoxy) position. Implications: Ortho-substituted methyl groups may sterically hinder receptor binding but improve metabolic stability by blocking oxidative sites .
(b) N-(3-chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
  • Structural features : Combines chloro, methyl, and methoxy groups on phenyl rings.
  • Predicted properties: Higher molecular weight (C₁₇H₁₈ClNO₃) and logP compared to the target compound, suggesting reduced solubility .

Physicochemical Properties of Analogous Acetamides

Compound Melting Point (°C) Yield (%) Rf Value Reference
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) 75 82 0.32
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) 84 54 0.28
Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (32) 74 51 0.65

Insights :

  • Electron-withdrawing groups (e.g., fluorine in 30–32) lower melting points and increase polarity.
  • The target compound’s 2-methylphenoxy group may reduce crystallinity compared to fluorinated analogs.

Q & A

Q. Q1. What are the established synthetic routes for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The compound is synthesized via a multi-step process involving:

Amination : Reacting 3-methoxyphenyl ethylamine with chloroacetyl chloride to form the chloroacetamide intermediate.

Nucleophilic Substitution : Replacing the chloride with 2-methylphenoxy groups using a base (e.g., NaOH) in polar aprotic solvents like DMSO or DCM under nitrogen atmosphere .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) for >95% purity.
Optimization Tips : Monitor reaction progress via TLC and adjust temperature (40–60°C) to minimize by-products like dehalogenated impurities .

Q. Q2. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Compare 1^1H and 13^{13}C NMR spectra with predicted shifts from computational tools (e.g., ACD/Labs). Key peaks: methoxy protons (δ 3.2–3.8 ppm), acetamide carbonyl (δ 168–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+^+ with <2 ppm error.
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) and detect trace impurities .

Q. Q3. What preliminary biological assays are recommended to screen for pharmacological activity?

Methodological Answer:

  • In Vitro Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme Inhibition : Test against COX-2 or kinases using fluorogenic substrates (e.g., ATPase-Glo assay) .
  • Antimicrobial Screening : Disk diffusion assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. Q4. How can computational modeling elucidate the binding mechanisms of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5KIR) or β-amyloid (PDB ID: 1IYT). Focus on hydrogen bonding with methoxy groups and hydrophobic contacts with methylphenoxy moieties .
  • Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. Q5. What strategies resolve contradictory data in metabolic stability studies (e.g., conflicting CYP450 inhibition results)?

Methodological Answer:

  • In Vitro Microsomal Assays : Use human liver microsomes (HLMs) with NADPH cofactor. Quantify metabolites via LC-MS/MS and compare with control substrates (e.g., testosterone for CYP3A4) .
  • Species-Specific Differences : Test parallel assays in rat/mouse microsomes to identify interspecies variability in oxidation pathways .
  • Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to prolong half-life .

Q. Q6. How can structure-activity relationship (SAR) studies improve target selectivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogen (Cl, F) or nitro groups at the 2-methylphenoxy ring to enhance hydrophobic interactions .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond acceptors from methoxy groups) .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity over non-target enzymes .

Q. Q7. What advanced analytical techniques resolve ambiguities in stereochemical outcomes during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (heptane/isopropanol) to separate enantiomers and determine enantiomeric excess (ee) .
  • X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., tartaric acid derivatives) to confirm absolute configuration .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-simulated spectra to assign stereochemistry .

Data Contradiction Analysis

Q. Q8. How should researchers address discrepancies in reported biological activities (e.g., anti-inflammatory vs. neurotoxic effects)?

Methodological Answer:

  • Dose-Response Reassessment : Conduct full dose-response curves (0.1–100 µM) to identify non-linear effects or hormetic responses .
  • Cell Line Validation : Confirm results across multiple cell lines (e.g., RAW264.7 for inflammation, SH-SY5Y for neurotoxicity) to rule out model-specific artifacts .
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to map divergent signaling pathways (e.g., NF-κB vs. MAPK) .

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